1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the bromination of 1-(2-Amino-6-(methylthio)phenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Chemical Reactions Analysis
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the bromopropanone moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one include:
1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one: Differing by the position of the bromine atom.
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one: Differing by the halogen atom.
1-(2-Amino-6-(methylthio)phenyl)-3-bromobutan-1-one: Differing by the length of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(12)10(9)8(13)5-6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
QGRRCLQXEXWCLA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1C(=O)CCBr)N |
Origin of Product |
United States |
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